5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
Overview
Description
5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . Another approach includes the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a heterogeneous catalyst for the preparation of phenyl-triazolopyrimidine derivatives under solvent-free conditions at 60°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and heterogeneous catalysis suggests potential scalability for industrial applications. These methods offer advantages such as reduced reaction times, higher yields, and eco-friendly conditions.
Chemical Reactions Analysis
Types of Reactions
5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Additionally, its anticorrosive properties are attributed to the chemisorption of inhibitor molecules on metal surfaces, forming self-organizing protective layers .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazolopyrimidine core, known for their diverse biological activities.
7-Amino-1,2,4-triazolo[1,5-a]pyrimidine: A related compound with applications in coordination chemistry and potential biological activities.
Uniqueness
5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological properties. Its isopropylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
5-oxo-N-(4-propan-2-ylphenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9(2)10-3-5-11(6-4-10)18-14(22)12-7-13(21)19-15-16-8-17-20(12)15/h3-6,8-9,12H,7H2,1-2H3,(H,18,22)(H,16,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDFPOBXCGBFRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC=NN23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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